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Compound of Interest

Compound Name: 8-Hydroxy-7-methoxyflavone

Cat. No.: B191463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

flavonoid, 8-Hydroxy-7-methoxyflavone (also known as 8-hydroxy-7-methoxy-2-

phenylchromen-4-one). The information presented herein is essential for the identification,

characterization, and quality control of this compound in research and drug development

settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for obtaining

this data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data
The structural elucidation of 8-Hydroxy-7-methoxyflavone is reliant on a combination of

spectroscopic techniques. The data presented in the following tables has been compiled from

various analytical sources to provide a complete profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental 1H and 13C NMR data for 8-Hydroxy-7-methoxyflavone is not

readily available in the public domain, the following tables provide predicted chemical shifts

based on the analysis of structurally similar flavonoids. These predicted values serve as a

valuable reference for researchers in the structural verification of this molecule.

Table 1: Predicted ¹H NMR Spectral Data of 8-Hydroxy-7-methoxyflavone
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.4 - 6.8 s -

H-5 ~7.8 - 8.2 d ~8.0 - 9.0

H-6 ~7.0 - 7.4 d ~8.0 - 9.0

H-2', H-6' ~7.8 - 8.1 m -

H-3', H-4', H-5' ~7.3 - 7.6 m -

7-OCH₃ ~3.9 - 4.1 s -

8-OH ~9.0 - 11.0 s (br) -

s: singlet, d: doublet, m: multiplet, br: broad

Table 2: Predicted ¹³C NMR Spectral Data of 8-Hydroxy-7-methoxyflavone
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~162 - 165

C-3 ~105 - 108

C-4 ~180 - 183

C-4a ~105 - 108

C-5 ~125 - 128

C-6 ~115 - 118

C-7 ~158 - 161

C-8 ~145 - 148

C-8a ~150 - 153

C-1' ~130 - 133

C-2', C-6' ~126 - 129

C-3', C-5' ~128 - 131

C-4' ~131 - 134

7-OCH₃ ~55 - 58

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation pattern of 8-Hydroxy-7-methoxyflavone.

Table 3: Mass Spectrometry Data of 8-Hydroxy-7-methoxyflavone

Parameter Value Source

Molecular Formula C₁₆H₁₂O₄ PubChem[1]

Molecular Weight 268.26 g/mol PubChem[1]

Precursor Ion (Negative Mode) [M-H]⁻ at m/z 267.0663 PubChem[1]
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Infrared (IR) Spectroscopy
The infrared spectrum reveals the presence of key functional groups within the 8-Hydroxy-7-
methoxyflavone molecule.

Table 4: Infrared (IR) Spectroscopy Data of 8-Hydroxy-7-methoxyflavone

Functional Group Characteristic Absorption (cm⁻¹)

O-H (hydroxyl) Broad band around 3200-3600

C-H (aromatic) ~3000-3100

C=O (ketone) ~1650-1690

C=C (aromatic) ~1450-1600

C-O (ether and phenol) ~1000-1300

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize 8-Hydroxy-7-methoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 8-Hydroxy-7-methoxyflavone in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-

d₄). The choice of solvent can influence chemical shifts.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher for detailed spectral resolution.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural
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abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a

longer acquisition time are necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of 8-Hydroxy-7-methoxyflavone in a solvent

compatible with the mobile phase (e.g., methanol or acetonitrile).

Chromatographic Separation:

Column: Use a reverse-phase C18 column.

Mobile Phase: Employ a gradient elution using a mixture of two solvents, typically water

with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with a small

percentage of formic acid (Solvent B). The gradient is programmed to increase the

proportion of Solvent B over time to elute the compound.

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

Mass Spectrometry Detection:

Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode. For

flavonoids, negative ion mode is often effective due to the presence of hydroxyl groups.

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap

is used to obtain accurate mass measurements.

Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in

tandem MS (MS/MS) mode to study the fragmentation pattern. In MS/MS, the precursor

ion of interest is isolated and fragmented to produce a characteristic spectrum of product

ions.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: A small amount of the solid 8-Hydroxy-7-methoxyflavone sample is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Background Spectrum: First, record a background spectrum of the clean, empty ATR

crystal. This will be subtracted from the sample spectrum.

Sample Spectrum: Apply pressure to ensure good contact between the sample and the

crystal. Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. An

appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise

ratio.

Data Processing: The instrument's software automatically performs the background

subtraction and Fourier transform to generate the final infrared spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a flavonoid compound like 8-Hydroxy-7-methoxyflavone.
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Spectroscopic Analysis Workflow for 8-Hydroxy-7-methoxyflavone
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Caption: Workflow for the spectroscopic analysis of 8-Hydroxy-7-methoxyflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 8-Hydroxy-7-methoxyflavone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191463#spectroscopic-data-of-8-hydroxy-7-
methoxyflavone-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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